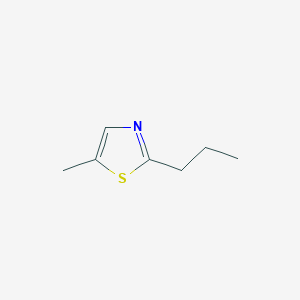
5-Methyl-2-propylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-propylthiazole, also known as this compound, is a useful research compound. Its molecular formula is C7H11NS and its molecular weight is 141.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anti-inflammatory Properties
Recent studies have identified 5-methylthiazole derivatives as potential anti-inflammatory agents. Research published in Molecules highlighted the synthesis of 5-methylthiazole-thiazolidinone conjugates, which demonstrated significant inhibitory activity against cyclooxygenase-1 (COX-1), a key enzyme involved in inflammation. These compounds exhibited IC50 values ranging from 1.08 to 14.38 μM, outperforming traditional anti-inflammatory drugs like naproxen (IC50 = 40.10 μM) .
Molecular Docking Studies
Molecular docking studies provided insights into the binding interactions of these compounds with COX-1, revealing that specific substitutions on the thiazole ring enhance anti-inflammatory activity. For instance, the introduction of hydrophobic groups was found to significantly improve efficacy, indicating that structural modifications can optimize therapeutic potential .
Flavoring and Food Industry
Flavoring Agent Evaluation
5-Methyl-2-propylthiazole is evaluated as a flavoring agent due to its unique sensory properties. The European Food Safety Authority (EFSA) has assessed various thiazole derivatives for their flavoring potential, noting that compounds like this compound contribute to desirable flavors in food products . The evaluation process considers factors such as safety, toxicity, and flavor profile compatibility.
Usage Levels and Toxicity Studies
The safety of flavoring substances like this compound is critical for regulatory approval. Studies have indicated that while certain thiazoles show promising flavor profiles, comprehensive toxicity assessments are necessary to establish safe usage levels in food applications .
Chemical Synthesis
Synthesis of Derivatives
The synthesis of this compound derivatives has been explored for various applications, including pharmaceuticals and agrochemicals. A patent detailed methods for producing thiazole derivatives with specific functional groups that enhance biological activity . This versatility in chemical synthesis allows for the development of novel compounds tailored for specific applications.
Case Studies
Propriétés
Numéro CAS |
104256-95-3 |
|---|---|
Formule moléculaire |
C7H11NS |
Poids moléculaire |
141.24 g/mol |
Nom IUPAC |
5-methyl-2-propyl-1,3-thiazole |
InChI |
InChI=1S/C7H11NS/c1-3-4-7-8-5-6(2)9-7/h5H,3-4H2,1-2H3 |
Clé InChI |
WRHYOYIOVMOZCU-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=C(S1)C |
SMILES canonique |
CCCC1=NC=C(S1)C |
Synonymes |
Thiazole, 5-methyl-2-propyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















